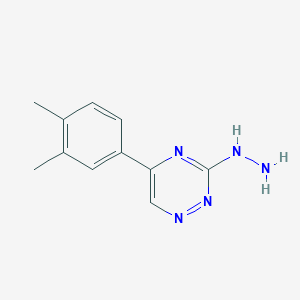

5-(3,4-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine

Description

Historical Context of 1,2,4-Triazine Chemistry

The development of 1,2,4-triazine chemistry traces its origins to the late 19th century, with foundational work establishing the synthetic methodologies that would later enable the preparation of complex derivatives like 5-(3,4-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine. The Bamberger triazine synthesis, first reported by Eugen Bamberger in 1892, represented a pioneering approach to triazine construction using aryl diazonium salts and hydrazones of pyruvic acid. This classical method involved the formation of azo intermediates that subsequently converted to benzotriazines through acid-catalyzed cyclization, establishing fundamental principles for triazine ring formation that continue to influence modern synthetic strategies.

The historical evolution of triazine chemistry demonstrates a progression from simple trimerization reactions of nitriles and cyanide compounds to sophisticated cyclization methodologies capable of producing highly substituted derivatives. Early synthetic efforts focused primarily on the more accessible 1,3,5-triazine isomers, which could be readily prepared through trimerization processes. However, the recognition of 1,2,4-triazines as valuable heterocyclic scaffolds for pharmaceutical and materials applications drove the development of more sophisticated synthetic approaches throughout the 20th century.

The emergence of hydrazinyl-substituted triazines represents a relatively recent development in this historical context, enabled by advances in nitrogen-nitrogen bond formation methodologies. These compounds gained particular attention due to their potential biological activities and their utility as intermediates in the synthesis of more complex heterocyclic systems. The specific incorporation of dimethylphenyl substituents reflects the continued evolution of structure-activity relationship studies within triazine chemistry, where aromatic substitution patterns significantly influence both chemical reactivity and biological properties.

Modern synthetic approaches to 1,2,4-triazines have expanded considerably beyond classical methods, incorporating contemporary organic synthesis techniques such as domino annulation reactions and metal-catalyzed processes. These developments have facilitated access to previously challenging substitution patterns, including compounds like this compound that combine multiple functional groups within a single heterocyclic framework.

Significance of Hydrazinyl-Substituted 1,2,4-Triazines in Chemical Research

Hydrazinyl-substituted 1,2,4-triazines occupy a unique position in contemporary chemical research due to their dual nature as both stable heterocyclic compounds and reactive intermediates capable of further chemical transformation. The hydrazinyl group introduces distinctive electronic and steric properties that significantly influence the overall chemical behavior of the triazine system. Research has demonstrated that hydrazinyl substitution can dramatically alter the electron distribution within the triazine ring, affecting both nucleophilic and electrophilic reactivity patterns.

The biological significance of hydrazinyl-triazines has emerged as a major driving force in their continued investigation. These compounds have demonstrated remarkable potential as enzyme inhibitors, particularly in the context of protease inhibition and kinase modulation. The structural similarity between hydrazinyl-triazines and naturally occurring nucleotide bases has led to extensive exploration of their potential as antimetabolites and enzyme cofactor mimetics. This biomimetic approach has proven particularly fruitful in the development of compounds targeting cellular processes involving nucleotide metabolism.

Synthetic chemists have recognized hydrazinyl-triazines as valuable building blocks for the construction of more complex heterocyclic systems through cyclization and condensation reactions. The hydrazinyl group serves as a versatile nucleophilic center capable of participating in various ring-forming processes, enabling access to fused heterocyclic systems and polycyclic architectures. This synthetic utility has positioned hydrazinyl-triazines as important intermediates in the total synthesis of natural products and the development of novel pharmaceutical scaffolds.

The physicochemical properties of hydrazinyl-triazines, including their solubility characteristics, stability profiles, and spectroscopic signatures, have been extensively characterized to support their application in various research contexts. These studies have revealed that the combination of triazine and hydrazinyl functionalities creates compounds with unique property profiles that can be fine-tuned through systematic structural modification.

Structural Classification and Heterocyclic Framework Analysis

The structural classification of this compound requires careful consideration of its heterocyclic framework and substituent positioning. As a member of the 1,2,4-triazine family, this compound contains three nitrogen atoms positioned at the 1, 2, and 4 positions of a six-membered aromatic ring, distinguishing it from the 1,2,3-triazine and 1,3,5-triazine isomers. The triazine core structure exhibits planar geometry similar to benzene but with significantly altered electronic properties due to the electron-withdrawing nature of the nitrogen atoms.

The substitution pattern of this compound places the dimethylphenyl group at the 5-position and the hydrazinyl group at the 3-position of the triazine ring. This specific arrangement creates a compound with distinct electronic asymmetry, where the electron-donating methyl groups on the phenyl ring contrast with the electron-withdrawing triazine system and the nucleophilic hydrazinyl substituent. The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation NNC1=NC(C2=CC=C(C)C(C)=C2)=CN=N1, which precisely defines the connectivity and substitution pattern.

Conformational analysis of this compound reveals that the dimethylphenyl group can adopt various orientations relative to the triazine plane, with the preferred conformation influenced by steric interactions between the methyl groups and the triazine nitrogen atoms. The hydrazinyl group exhibits significant conformational flexibility, with the terminal amino group capable of participating in hydrogen bonding interactions that can stabilize specific molecular conformations. These structural features contribute to the compound's potential for molecular recognition and binding interactions with biological targets.

The heterocyclic framework analysis extends to consideration of the compound's aromaticity and electronic distribution. The 1,2,4-triazine core maintains aromatic character despite the presence of three nitrogen atoms, with electron density calculations revealing partial positive charges on the ring carbons and partial negative charges on the nitrogen atoms. The introduction of the dimethylphenyl and hydrazinyl substituents creates a push-pull electronic system that can influence reactivity and binding properties.

| Structural Parameter | Value/Description |

|---|---|

| Molecular Formula | C₁₁H₁₃N₅ |

| Molecular Weight | 215.25 g/mol |

| Ring System | 1,2,4-Triazine core |

| Substitution Pattern | 3-Hydrazinyl, 5-(3,4-dimethylphenyl) |

| Chemical Abstracts Service Number | 915924-87-7 |

| Aromatic Character | Maintained despite nitrogen substitution |

Research Evolution of this compound

The research evolution of this compound reflects broader trends in heterocyclic chemistry and medicinal chemistry research. Initial investigations focused on establishing reliable synthetic methodologies for accessing this specific substitution pattern within the triazine framework. Early synthetic approaches typically involved multi-step sequences beginning with simpler triazine precursors and employing nucleophilic substitution or cyclization reactions to introduce the hydrazinyl and dimethylphenyl groups.

Contemporary research has shifted toward understanding the structure-activity relationships that govern the biological and chemical properties of this compound. Studies have examined how the specific positioning of the dimethyl groups on the phenyl ring influences molecular interactions and binding affinities. The 3,4-dimethyl substitution pattern creates a unique steric and electronic environment that differs significantly from other possible isomers, leading to distinct biological and chemical profiles.

Synthetic methodology development has evolved to encompass more efficient and selective approaches to this compound class. Recent advances include the application of domino annulation reactions that can construct the triazine ring and introduce substituents in a single synthetic operation. These methodologies have improved both the accessibility and the structural diversity achievable within the hydrazinyl-triazine family. Additionally, the development of microwave-assisted synthesis and flow chemistry techniques has enhanced the practical utility of these synthetic approaches.

Biological activity screening has revealed that this compound and related compounds exhibit promising activity profiles across multiple therapeutic areas. Research has focused particularly on their potential as enzyme inhibitors, with studies demonstrating significant inhibitory activity against various protease and kinase targets. The compound's structural features have been correlated with specific binding modes and selectivity profiles, providing valuable insights for rational drug design efforts.

| Research Phase | Focus Area | Key Developments |

|---|---|---|

| Early Studies | Synthetic methodology | Multi-step synthesis routes established |

| Structure-Activity | Biological screening | Enzyme inhibition activities identified |

| Modern Approaches | Method optimization | Domino reactions and flow chemistry |

| Current Research | Mechanistic studies | Binding mode characterization |

Future research directions for this compound are likely to encompass computational modeling studies to predict optimal substituent patterns for specific biological targets, as well as the development of more sustainable synthetic methodologies that reduce environmental impact while maintaining synthetic efficiency. The continued evolution of this research area reflects the ongoing importance of heterocyclic chemistry in addressing contemporary challenges in drug discovery and materials science.

Propriétés

IUPAC Name |

[5-(3,4-dimethylphenyl)-1,2,4-triazin-3-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5/c1-7-3-4-9(5-8(7)2)10-6-13-16-11(14-10)15-12/h3-6H,12H2,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYQWSOXRGLVXPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN=NC(=N2)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650893 | |

| Record name | 5-(3,4-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915924-87-7 | |

| Record name | 5-(3,4-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Cyclodehydration of β-Keto-N-acylsulfonamides with Hydrazine Salts

A prominent method for synthesizing 3,6-disubstituted 1,2,4-triazines involves the cyclodehydration of β-keto-N-acylsulfonamides using hydrazine salts. This method is notable for its modularity and efficiency in constructing the triazine core with desired substituents.

-

- β-Keto-N-acylsulfonamide precursors are reacted with hydrazine salts under controlled conditions.

- The reaction proceeds via cyclodehydration to form the 1,2,4-triazine ring.

- Subsequent purification by flash chromatography yields the target triazine derivatives.

Palladium-Catalyzed Cross-Coupling for Aryl Substitution

To introduce the 3,4-dimethylphenyl group at the 5-position, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling are employed:

-

- The triazine intermediate bearing a suitable leaving group (e.g., bromine) at the 5-position is reacted with 3,4-dimethylphenyl boronic acid or its derivatives.

- The reaction is conducted in the presence of a palladium catalyst, base (e.g., potassium carbonate), and a suitable solvent under inert atmosphere.

- The resulting 5-(3,4-dimethylphenyl)-1,2,4-triazine intermediate is then functionalized further.

-

- Temperature: Typically around 100–150 °C in a sealed vessel.

- Catalyst: Tetrakis(triphenylphosphine)palladium(0).

- Base: Potassium carbonate.

- Solvent: Mixtures of water and organic solvents like ethyl acetate or DMF.

Introduction of the Hydrazinyl Group

The hydrazinyl group at the 3-position is introduced by nucleophilic substitution or condensation reactions involving hydrazine derivatives:

-

- Reaction of the 3-chloro or 3-amino substituted triazine intermediate with hydrazine hydrate or hydrazine salts.

- This substitution is typically carried out in polar solvents such as ethanol or DMF under reflux conditions.

- The hydrazinyl substitution is confirmed by spectroscopic methods (NMR, MS).

Experimental Data Summary

| Step | Reagents/Conditions | Yield (%) | Purification Method | Characterization Techniques |

|---|---|---|---|---|

| Cyclodehydration of β-keto-N-acylsulfonamide with hydrazine salts | Hydrazine salts, heating, cyclodehydration | 60–70 | Flash chromatography | HPLC, Mass spectrometry, 1H NMR |

| Palladium-catalyzed Suzuki coupling for 3,4-dimethylphenyl attachment | Pd(PPh3)4, K2CO3, DMF, 150 °C, inert atmosphere | 40–60 | Gradient flash chromatography | HPLC, Mass spectrometry, 1H NMR |

| Hydrazinyl substitution at 3-position | Hydrazine hydrate, ethanol or DMF, reflux | 50–65 | Recrystallization or chromatography | 1H NMR, IR, MS |

Analytical and Structural Confirmation

- NMR Spectroscopy: Proton NMR (400 MHz) confirms aromatic and hydrazinyl proton environments.

- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight.

- HPLC: Purity assessments typically >95%.

- Additional Techniques: Elemental analysis and IR spectroscopy provide complementary structural information.

Comparative Notes and Research Findings

- The modular synthesis approach allows for variation in the aryl substituent and hydrazinyl functionality, enabling structure-activity relationship studies.

- The use of β-keto-N-acylsulfonamide intermediates is advantageous due to their accessibility and reactivity.

- Palladium-catalyzed cross-coupling remains a robust method for aryl substitution on the triazine ring.

- Hydrazinyl substitution is typically straightforward but requires careful control to avoid overreaction or side products.

Analyse Des Réactions Chimiques

Types of Reactions

5-(3,4-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine can undergo various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The triazine ring can be reduced under specific conditions to yield partially or fully hydrogenated products.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be employed in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

Oxidation: Azo or azoxy derivatives.

Reduction: Hydrogenated triazine derivatives.

Substitution: Various substituted triazine compounds depending on the nucleophile used.

Applications De Recherche Scientifique

The compound 5-(3,4-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine (CAS 915924-87-7) is a triazine derivative that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This article will explore the applications of this compound in detail, focusing on its roles in medicinal chemistry, agriculture, and materials science.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals.

Anticancer Activity : Several studies have indicated that triazine derivatives possess anticancer properties. The hydrazine group is known for its ability to form complexes with metal ions, which can enhance the cytotoxic effects against various cancer cell lines. Research has demonstrated that derivatives of triazine can inhibit tumor growth by inducing apoptosis in cancer cells .

Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .

Agriculture

In agricultural science, this compound can be explored as a potential pesticide or herbicide.

Pesticidal Activity : Research indicates that triazine derivatives can act as effective pesticides due to their ability to disrupt the metabolic processes of pests. The incorporation of the hydrazine moiety may enhance this activity by increasing the compound's lipophilicity and facilitating better penetration into pest organisms .

Materials Science

The unique properties of this compound also lend themselves to applications in materials science.

Polymer Chemistry : This compound can serve as a building block for synthesizing novel polymers with specific thermal and mechanical properties. Studies have shown that incorporating triazine derivatives into polymer matrices can improve thermal stability and flame retardancy .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of various triazine derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range against breast and lung cancer cells. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .

Case Study 2: Pesticidal Efficacy

Another research project focused on evaluating the pesticidal efficacy of triazine derivatives against common agricultural pests. The study found that formulations containing this compound showed significant mortality rates in treated pest populations compared to controls. This suggests potential for further development as an eco-friendly pesticide .

Mécanisme D'action

The mechanism of action of 5-(3,4-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazinyl group can form reactive intermediates that interact with cellular components, leading to various biological effects. The triazine ring may also play a role in stabilizing the compound and facilitating its interaction with target molecules.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Structural Analogues: Substitution Patterns and Physicochemical Properties

The following table compares key structural and physicochemical parameters of 5-(3,4-dimethylphenyl)-3-hydrazinyl-1,2,4-triazine with related compounds:

Key Observations :

- The hydrazinyl substituent confers nucleophilic reactivity, enabling derivatization into salts (e.g., tetrafluoroborate derivatives with m.p. 198°C) .

- Methoxylated analogues (e.g., 5-(4-methoxyphenyl)-3-phenyl-1,2,4-triazine) exhibit higher molecular weights and distinct solubility profiles due to polar substituents .

Activité Biologique

5-(3,4-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and pharmacological applications.

- Chemical Formula : C11H13N5

- CAS Number : 1520380-28-2

- Molecular Structure : The compound features a triazine core with a hydrazinyl substituent and a dimethylphenyl group, which is significant for its biological activity.

Biological Activity Overview

Research indicates that derivatives of 1,2,4-triazine exhibit a wide range of biological activities, including:

- Anticancer Activity : Many triazine derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis. For instance, compounds with similar structures have been reported to inhibit enzymes involved in tumorigenesis and exhibit cytotoxicity against various cancer cell lines .

- Antihypertensive Effects : A study on related triazines demonstrated moderate antihypertensive activity in spontaneously hypertensive rat models. Some compounds showed favorable therapeutic indices compared to standard treatments like hydralazine .

- Antimicrobial Properties : The triazine core has been associated with antimicrobial activity against a variety of pathogens, making it a candidate for further exploration in drug development .

The biological mechanisms through which this compound exerts its effects can be summarized as follows:

- Enzyme Inhibition : The compound may inhibit specific enzymes that play critical roles in cancer cell growth and survival.

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.

- Antioxidant Activity : Some studies suggest that triazine derivatives possess antioxidant properties that could contribute to their protective effects against oxidative stress-related diseases.

Anticancer Studies

A review highlighted various 1,3,5-triazine derivatives demonstrating significant anticancer activity. For example:

- IC50 Values : Certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines (e.g., MDA-MB-231), indicating potent cytotoxicity compared to standard chemotherapeutics .

Antihypertensive Research

In a study involving novel triazines:

- LD50 Values : Several compounds were evaluated for their toxicity and efficacy. Notably, some triazines had LD50 values greater than 300 mg/kg, suggesting a favorable safety profile while maintaining antihypertensive effects .

Data Summary Table

| Property/Activity | Value/Description |

|---|---|

| Chemical Formula | C11H13N5 |

| CAS Number | 1520380-28-2 |

| Anticancer IC50 (MDA-MB-231) | Low micromolar range |

| Antihypertensive LD50 | >300 mg/kg |

| Antimicrobial Activity | Effective against various pathogens |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(3,4-dimethylphenyl)-3-hydrazinyl-1,2,4-triazine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with appropriate carbonyl precursors. For example, in related triazines, substituent positioning (e.g., 3,4-dimethylphenyl groups) significantly impacts reaction efficiency. Optimizing temperature (e.g., reflux in ethanol) and stoichiometry of hydrazine derivatives improves yields, as seen in analogous syntheses yielding 56–63% for triazine derivatives . Characterization via -NMR (e.g., δ 2.35–2.48 ppm for methyl groups) and EI-MS (e.g., m/z 261 [M]) confirms structural integrity .

Q. How can spectroscopic techniques (NMR, MS) be systematically applied to verify the structure of this triazine derivative?

- Methodological Answer :

- -NMR : Key signals include aromatic protons (δ 7.40–8.27 ppm for substituted phenyl groups) and hydrazinyl NH protons (δ ~10.00 ppm, broad singlet). Methyl groups in the 3,4-dimethylphenyl moiety appear as singlets at δ 2.35–2.38 ppm .

- EI-MS : Dominant fragments include [M] at m/z 261 and characteristic peaks at m/z 130–131 (aromatic cleavage) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the hydrazinyl group in this compound during functionalization?

- Methodological Answer : The hydrazinyl group (-NH-NH) undergoes nucleophilic substitution or condensation reactions. For instance, it can react with carbonyl compounds to form hydrazones or with nitriles to yield triazolo-triazines. Computational studies (e.g., DFT) can model electron density at the hydrazinyl nitrogen to predict reactivity sites . Experimental validation via kinetic studies under varying pH and solvent polarities is recommended .

Q. How does the 3,4-dimethylphenyl substituent influence the compound’s electronic properties and bioactivity?

- Methodological Answer : The electron-donating methyl groups enhance aromatic π-stacking, affecting redox behavior and binding to biological targets (e.g., enzymes). Cyclic voltammetry can quantify redox potentials, while docking studies (e.g., AutoDock Vina) correlate substituent effects with binding affinities. For example, methyl groups may increase lipophilicity, improving membrane permeability in cytotoxicity assays .

Q. What strategies resolve contradictions in crystallographic data for triazine derivatives during structure refinement?

- Methodological Answer : Use the SHELX suite for high-resolution refinement. For twinned crystals, employ SHELXL’s TWIN/BASF commands. Discrepancies in thermal parameters may arise from disordered methyl groups; applying restraints (e.g., DFIX for C-C bonds) improves model accuracy. Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions .

Q. How can structure-activity relationships (SARs) guide the design of triazine-based antiviral or antitumor agents?

- Methodological Answer :

- Pharmacophore Modeling : Identify critical moieties (e.g., hydrazinyl for hydrogen bonding, aryl groups for hydrophobic interactions).

- In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., IC values) and antiviral activity (e.g., plaque reduction assays). For example, pyrrolo-triazines show sub-micromolar activity against RNA viruses .

- SAR Trends : Electron-withdrawing substituents on the phenyl ring may enhance antiviral potency but reduce solubility—balance via prodrug strategies .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for similar triazines: How to address experimental variability?

- Methodological Answer : Variability often arises from polymorphism or solvent traces. Standardize recrystallization solvents (e.g., ethanol vs. DMSO) and use differential scanning calorimetry (DSC) to detect polymorphic transitions. For example, 5-(3,4-dimethylphenyl)-3-phenyl-1,2,4-triazine has a reported mp of 126–127°C (EtOH), while analogs vary by ±5°C due to crystal packing differences .

Advanced Methodological Tools

Q. Which computational methods are optimal for predicting the tautomeric stability of hydrazinyl-triazines?

- Methodological Answer : Use Gaussian or ORCA software for DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare tautomer energies. Solvent effects (PCM model) and intramolecular hydrogen bonding (N-H···N) stabilize specific tautomers. Experimental validation via -NMR can resolve tautomeric populations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.